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For Researchers, Scientists, and Drug Development Professionals

Phenoxypropazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the

hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name

Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn

from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides

a comprehensive overview of the early clinical studies of phenoxypropazine, focusing on

quantitative data, experimental protocols, and the drug's mechanism of action.

Core Clinical Data
The initial clinical evaluation of phenoxypropazine in the early 1960s consisted of several

small-scale studies to assess its efficacy and safety in patients with depression. The following

tables summarize the key quantitative data extracted from these pioneering trials.

Table 1: Patient Demographics and Study Design
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Study
Patient
Population

Number of
Patients

Study Duration Dosage

Leahy, Rose, &

Plowman (1963)

Female

inpatients with

depression

(endogenous

and reactive)

35 4 weeks Not specified

Imlah (1963)
Outpatients with

depression
24 Not specified

Starting dose of

10 mg twice daily

Rose, Leahy, &

Plowman (1963)

Hospitalized

patients with

primary

depressive

disorders

78

(Phenoxypropazi

ne and

Amitriptyline

groups)

Not specified Not specified

McWhinney &

Morrell (1965)

Patients with

mild endogenous

depression in a

general practice

setting

27 (14 on

phenoxypropazin

e, 13 on placebo)

4 weeks

10 mg twice daily

for the first week,

then 15 mg twice

daily

Table 2: Efficacy and Patient Outcomes
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Study
Assessment
Criteria

Phenoxypropa
zine Group

Control Group
(Placebo or
Amitriptyline)

Key Findings

Leahy, Rose, &

Plowman (1963)

Clinical

improvement

22 of 35 patients

showed

improvement

Not applicable

Phenoxypropazin

e appeared to be

an effective

antidepressant.

Imlah (1963)
Clinical

improvement

16 of 20 patients

who completed

the study

showed a good

response

Not applicable

The drug was

effective in a

significant

proportion of

outpatients.

Rose, Leahy, &

Plowman (1963)
Clinical response

Most patients

responded well

No significant

difference in

outcome

between the two

drug groups

Phenoxypropazin

e was

considered to be

of equal

effectiveness to

amitriptyline.

McWhinney &

Morrell (1965)

Mean

improvement in

Hamilton Rating

Scale for

Depression

11.1 5.8

The difference in

improvement

between

phenoxypropazin

e and placebo

was statistically

significant (P <

0.05).

Experimental Protocols
The methodologies employed in these early studies were foundational to the understanding of

phenoxypropazine's clinical profile.

Leahy, Rose, & Plowman (1963): A Preliminary Study
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Objective: To conduct a preliminary assessment of the antidepressant effects of

phenoxypropazine.

Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression

were treated with phenoxypropazine for four weeks. The primary outcome was clinical

observation of improvement in depressive symptoms. The specific dosage was not detailed

in the available summary.

Imlah (1963): A Preliminary Report
Objective: To evaluate the efficacy of phenoxypropazine in an outpatient setting.

Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of

phenoxypropazine. The clinical response was monitored, with 20 patients completing the

study.

Rose, Leahy, & Plowman (1963): A Comparative Study
Objective: To compare the antidepressant efficacy of phenoxypropazine with that of

amitriptyline.

Methodology: 78 hospitalized patients with primary depressive disorders were allocated to

receive either phenoxypropazine or amitriptyline. The study aimed to determine if there was

a significant difference in the clinical outcomes between the two treatment groups.

McWhinney & Morrell (1965): A Controlled Trial in
General Practice

Objective: To assess the efficacy of phenoxypropazine in the treatment of mild endogenous

depression in a general practice setting through a controlled trial.

Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly

assigned to receive either phenoxypropazine (n=14) or a placebo (n=13) for four weeks.

The dosage for the phenoxypropazine group was 10 mg twice daily for the first week,

increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale

for Depression was used to measure changes in depressive symptoms.
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Mechanism of Action and Signaling Pathway
Phenoxypropazine functions as a non-selective and irreversible inhibitor of monoamine

oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine

neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the

presynaptic neuron. By inhibiting MAO, phenoxypropazine increases the synaptic availability

of these neurotransmitters, which is believed to be the primary mechanism behind its

antidepressant effects.
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Caption: Mechanism of action of Phenoxypropazine as a non-selective MAO inhibitor.

Adverse Effects and Withdrawal
The early clinical studies reported a range of side effects associated with phenoxypropazine
treatment. The most commonly observed adverse effects included:

Ankle edema

Dizziness

Dry mouth
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Blurred vision

Constipation

Difficulty with micturition

Impotence

The most significant concern that ultimately led to the withdrawal of phenoxypropazine was its

potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute

liver failure associated with the drug. However, the precise incidence of liver damage in the

broader patient population treated with phenoxypropazine during its time on the market is not

well-documented in the available literature.

Conclusion
The early clinical studies of phenoxypropazine demonstrated its potential as an effective

antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was

ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on

phenoxypropazine serves as a crucial reminder of the importance of thorough safety

evaluations in drug development and the delicate balance between therapeutic benefit and

potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective,

likely contributed to its challenging side effect profile. These pioneering studies, despite their

limitations by modern standards, laid the groundwork for the development of safer and more

selective antidepressants.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b154385#early-clinical-studies-of-phenoxypropazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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